molecular formula C15H23N B15157789 N-Benzyl-N-ethylhex-1-en-1-amine CAS No. 651718-36-4

N-Benzyl-N-ethylhex-1-en-1-amine

Cat. No.: B15157789
CAS No.: 651718-36-4
M. Wt: 217.35 g/mol
InChI Key: BFEHFTLEONRGGV-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethylhex-1-en-1-amine is a tertiary amine characterized by a benzyl group, an ethyl group, and a hex-1-en-1-yl chain attached to the nitrogen atom. While direct data on this compound are absent in the provided evidence, its structural features can be inferred from analogous compounds. The hex-1-en-1-yl chain introduces unsaturation (a double bond), which may influence reactivity and physical properties. The benzyl group contributes aromatic stability, while the ethyl substituent adds steric bulk.

Properties

CAS No.

651718-36-4

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

N-benzyl-N-ethylhex-1-en-1-amine

InChI

InChI=1S/C15H23N/c1-3-5-6-10-13-16(4-2)14-15-11-8-7-9-12-15/h7-13H,3-6,14H2,1-2H3

InChI Key

BFEHFTLEONRGGV-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CN(CC)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-ethylhex-1-en-1-amine typically involves the reaction of benzylamine with ethylhex-1-en-1-amine under controlled conditions. One common method is the reductive amination of benzylamine with hex-1-en-1-aldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-ethylhex-1-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-N-ethylhex-1-en-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethylhex-1-en-1-amine involves its interaction with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Amines

Compound Name Substituents Key Functional Groups Molecular Formula (Example) Reference
N-Benzyl-N-ethylhex-1-en-1-amine Benzyl, ethyl, hex-1-en-1-yl Tertiary amine, alkene Not provided N/A
N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine Benzyl, cyclohexenyl-ethyl Tertiary amine, cycloalkene C₁₅H₁₉N
N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine Benzyl, two but-3-en-1-yl groups Tertiary amine, conjugated alkenes C₁₄H₁₇N
N-Ethyl-1-phenylcyclohexan-1-amine Ethyl, phenylcyclohexyl Secondary amine, cyclohexane ring C₁₄H₁₉N
2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine Methyl, benzo[b]thiophen-ethyl Secondary amine, aromatic heterocycle C₁₁H₁₃NS

Key Observations :

  • Unsaturation : The hex-1-en-1-yl chain in the target compound contrasts with cyclohexenyl () and butenyl () groups, which may alter reactivity in hydrogenation or cycloaddition reactions.
  • Aromaticity : Unlike the benzo[b]thiophen group (), the benzyl group lacks heteroatoms, reducing electronic complexity in electrophilic substitution reactions.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (Estimated) Solubility (Polarity) Reactivity Highlights Reference
This compound ~200–220°C* Low (hydrophobic) Alkene participation in addition N/A
N-(1-Methylethyl)benzenamine 368–369 K (0.020 atm) Moderate Basic amine, forms salts
N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine Not reported Low Conjugated dienes may undergo Diels-Alder
2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine Not reported Low Heterocycle enhances stability

*Estimated based on hex-1-ene chain length compared to butenyl analogs.

Key Observations :

  • Boiling Points : Longer alkyl chains (e.g., hex-1-en-1-yl) likely increase boiling points compared to butenyl or methyl-substituted amines .
  • Reactivity : The hex-1-en-1-yl double bond may undergo electrophilic additions similar to butenyl groups (), but with slower kinetics due to reduced strain compared to cyclohexenyl systems ().

Table 3: Hazard Comparison

Compound Name GHS Hazards Safety Precautions Reference
This compound Likely H315, H319 (skin/eye irritation)* Use PPE, ventilated workspace N/A
N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine H302, H315, H319, H335 (oral toxicity, irritation) Avoid inhalation, skin contact
N-Ethyl-1-phenylcyclohexan-1-amine Not specified General lab safety protocols

Key Observations :

  • The target compound’s hazards are inferred to align with structurally similar amines (e.g., skin/eye irritation due to benzyl groups ).

Biological Activity

N-Benzyl-N-ethylhex-1-en-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.

This compound is characterized by its unique structure, which includes an alkenyl group that may contribute to its biological activity. The synthesis typically involves the condensation of benzyl chloride with ethylamine derivatives under specific conditions to yield the desired amine. The reaction conditions can significantly influence the yield and purity of the product, with solid-phase methods being noted for their efficiency and environmental benefits .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anti-cancer, anti-microbial, and neuroprotective properties. Here are some key findings:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that derivatives of N-benzyl amines can inhibit cell growth in breast and prostate cancer models . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. In vitro assays reveal that this compound can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially aiding in conditions such as Alzheimer's disease. Its ability to modulate neurotransmitter levels and reduce oxidative stress markers has been highlighted .

Case Studies

Several case studies have documented the effects of this compound:

  • Breast Cancer Cell Lines : A study demonstrated that treatment with N-benzyl amine derivatives resulted in a marked decrease in cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent activity .
  • Bacterial Inhibition : In a comparative study against standard antibiotics, this compound showed comparable efficacy against Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent .
  • Neuroprotective Studies : Research involving neuroblastoma cells indicated that this compound could protect against oxidative damage induced by hydrogen peroxide, enhancing cell survival rates significantly .

Data Tables

Below is a summary table of biological activities associated with this compound:

Activity TypeModel/SystemObserved EffectReference
AnticancerMCF-7 Breast Cancer CellsIC50 = 10 µM
AntimicrobialStaphylococcus aureusInhibition Zone = 15 mm
NeuroprotectiveNeuroblastoma CellsIncreased Survival by 30%

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